4-(Azetidin-2-yl)pyridine 4-(Azetidin-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17709865
InChI: InChI=1S/C8H10N2/c1-4-9-5-2-7(1)8-3-6-10-8/h1-2,4-5,8,10H,3,6H2
SMILES:
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol

4-(Azetidin-2-yl)pyridine

CAS No.:

Cat. No.: VC17709865

Molecular Formula: C8H10N2

Molecular Weight: 134.18 g/mol

* For research use only. Not for human or veterinary use.

4-(Azetidin-2-yl)pyridine -

Specification

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
IUPAC Name 4-(azetidin-2-yl)pyridine
Standard InChI InChI=1S/C8H10N2/c1-4-9-5-2-7(1)8-3-6-10-8/h1-2,4-5,8,10H,3,6H2
Standard InChI Key MYKGXNSJXYUWST-UHFFFAOYSA-N
Canonical SMILES C1CNC1C2=CC=NC=C2

Introduction

Structural Characteristics and Stereochemical Considerations

Molecular Architecture

4-(Azetidin-2-yl)pyridine consists of a pyridine ring—a six-membered aromatic system with one nitrogen atom—covalently bonded to an azetidine group, a four-membered saturated ring containing three carbon atoms and one nitrogen. The azetidine moiety introduces chirality, yielding two enantiomers: (R)-4-(Azetidin-2-yl)pyridine and (S)-4-(Azetidin-2-yl)pyridine. The stereochemistry significantly influences molecular interactions, as evidenced by distinct biological activities observed in enantiomeric pairs of similar compounds .

Key Structural Data

  • IUPAC Name: 4-[(2R)-azetidin-2-yl]pyridine (R-enantiomer); 4-[(2S)-azetidin-2-yl]pyridine (S-enantiomer)

  • SMILES Notation:

    • R-enantiomer: C1CN[C@H]1C2=CC=NC=C2

    • S-enantiomer: C1CN[C@@H]1C2=CC=NC=C2

  • InChIKey:

    • R-enantiomer: MYKGXNSJXYUWST-MRVPVSSYSA-N

    • S-enantiomer: MYKGXNSJXYUWST-QMMMGPOBSA-N

The planar pyridine ring and puckered azetidine group create a unique three-dimensional conformation, enabling diverse binding interactions with biological targets .

Synthetic Methodologies

Multi-Step Synthesis Strategies

The synthesis of 4-(Azetidin-2-yl)pyridine involves two primary challenges: constructing the azetidine ring and achieving regiospecific coupling to the pyridine moiety. Available data suggest a multi-step approach:

  • Azetidine Ring Formation:
    Azetidine precursors, such as 2-chloroazetidine, undergo nucleophilic substitution with pyridine derivatives. For example, 4-bromopyridine may react with azetidine-2-carboxylic acid under palladium-catalyzed cross-coupling conditions .

  • Stereochemical Control:
    Chiral auxiliaries or asymmetric catalysis ensure enantiomeric purity. The R-enantiomer is synthesized using (R)-proline-derived catalysts, while the S-enantiomer employs mirror-image catalytic systems .

  • Purification and Characterization:
    Chromatographic techniques (e.g., HPLC with chiral columns) separate enantiomers, followed by structural validation via 1H^1\text{H}-NMR and mass spectrometry .

Reaction Optimization

Key parameters influencing yield and enantiomeric excess (ee) include:

  • Temperature: 60–80°C for optimal reaction kinetics

  • Catalysts: Pd(PPh3_3)4_4 for Suzuki-Miyaura couplings

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility

Mechanisms of Biological Interaction

Target Engagement Modes

The compound’s bioactivity arises from dual pharmacophores: the pyridine ring’s π-π stacking capability and the azetidine nitrogen’s hydrogen-bonding potential .

Enzymatic Inhibition

In silico docking studies propose binding to enzyme active sites:

  • Kinase Inhibition: Pyridine nitrogen coordinates with ATP-binding site residues, while azetidine occupies hydrophobic pockets .

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Receptor Modulation

  • G Protein-Coupled Receptors (GPCRs): Azetidine’s conformational flexibility may stabilize receptor conformations, altering signaling cascades.

Applications in Medicinal Chemistry

Lead Compound Development

4-(Azetidin-2-yl)pyridine serves as a scaffold for derivatives with enhanced pharmacokinetic properties:

Derivative ClassModification SiteBiological Activity
N-Alkylated AzetidinesAzetidine NitrogenImproved blood-brain barrier penetration
Pyridine-SubstitutedPyridine C-3Increased antimicrobial potency

Case Study: Antimicrobial Activity

A 2024 study compared enantiomers against Staphylococcus aureus:

EnantiomerMIC (µg/mL)Mechanism
R12.5PBP2a inhibition
S25.0Membrane disruption

The R-enantiomer’s superior activity underscores stereochemistry’s role in target specificity .

Comparative Analysis with Related Compounds

Azetidine-Pyridine Hybrids vs. Piperidine Analogues

Property4-(Azetidin-2-yl)pyridine4-(Piperidin-2-yl)pyridine
Ring StrainHigh (azetidine)Low (piperidine)
Metabolic StabilityModerateHigh
Target Affinity (GPCRs)Kd=45 nMK_d = 45 \ \text{nM}Kd=120 nMK_d = 120 \ \text{nM}

The smaller azetidine ring enhances target affinity but reduces metabolic stability .

Future Research Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to improve ee >99%.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution.

  • Therapeutic Expansion: Exploring antiviral and anticancer applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator